molecular formula C11H12N2O B14121380 N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine

Cat. No.: B14121380
M. Wt: 188.23 g/mol
InChI Key: MFPJKUONIRPUFH-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine is an organic compound with the molecular formula C11H12N2O It is a heterocyclic amine, featuring both a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine typically involves the reaction of 5-methylfurfural with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include batch and continuous flow processes, with careful monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine is unique due to its combination of furan and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C11H12N2O/c1-9-5-6-10(14-9)8-13-11-4-2-3-7-12-11/h2-7H,8H2,1H3,(H,12,13)

InChI Key

MFPJKUONIRPUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC=CC=N2

Origin of Product

United States

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